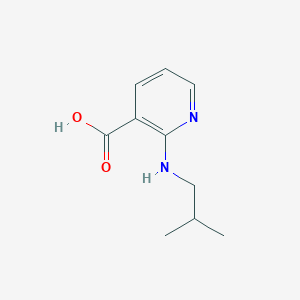

2-(Isobutylamino)nicotinic acid

Description

Significance of Nicotinic Acid Derivatives in Medicinal Chemistry Research

The significance of nicotinic acid derivatives in medicinal chemistry is multifaceted. Historically recognized for its role in treating pellagra, a disease caused by niacin deficiency, the therapeutic applications of nicotinic acid have expanded considerably. chemistryjournal.netnews-medical.net High doses of nicotinic acid have been utilized for decades to manage dyslipidemia, owing to its ability to favorably modulate lipid profiles. encyclopedia.pubnih.gov

Modern medicinal chemistry research continues to explore the vast potential of the nicotinic acid scaffold. Scientists have synthesized and evaluated numerous derivatives with a broad spectrum of biological activities. These include, but are not limited to, analgesic, anti-inflammatory, antioxidant, and antibacterial properties. researchgate.netnih.govnih.gov For instance, certain 2-aryl nicotinic acid derivatives have demonstrated notable analgesic and anti-inflammatory effects. researchgate.netchemistryjournal.net Furthermore, some derivatives have been investigated for their potential in managing conditions like Alzheimer's disease and tuberculosis. researchgate.netdrugs.com The ongoing development of novel nicotinic acid analogues aims to enhance therapeutic efficacy while minimizing undesirable side effects. researchgate.netnih.gov

Historical Context of Nicotinic Acid Analogue Development

The journey of nicotinic acid began with its synthesis in 1867 through the oxidation of nicotine. news-medical.net Initially, its biological significance was not understood. news-medical.net In 1912, Polish-American biochemist Casimir Funk isolated nicotinic acid from yeast and rice polishings. news-medical.net However, it was the work of American biochemist Conrad Arnold Elvehjem in 1937 that definitively established nicotinic acid as the "pellagra-preventative" factor. news-medical.net

Following the discovery of its vitamin activity, the first major therapeutic application of a nicotinic acid analogue came in the 1950s when it was found that high doses could lower cholesterol levels. encyclopedia.pubnih.gov This discovery spurred the development of various formulations, including immediate-release and slow-release versions, to improve patient tolerance. crnusa.orgnih.gov The exploration of nicotinic acid analogues has since diversified, moving beyond lipid management to investigate their potential in a range of other diseases. This has led to the synthesis of a vast library of derivatives with modifications at various positions of the pyridine (B92270) ring to explore and optimize their pharmacological activities. nih.govacs.org

Structural Classification of 2-Substituted Nicotinic Acid Derivatives

Nicotinic acid derivatives can be broadly classified based on the position and nature of the substituent on the pyridine ring. The 2-position of the nicotinic acid scaffold is a common site for chemical modification, leading to a diverse class of compounds with varied biological activities. These 2-substituted derivatives can be further categorized based on the functional group attached at this position.

Common structural classes include:

2-Halo Nicotinic Acids: Compounds like 2-chloronicotinic acid serve as important intermediates in the synthesis of more complex derivatives. researchgate.net

2-Amino Nicotinic Acids: This class includes compounds where an amino group, which can be unsubstituted or substituted with various alkyl or aryl groups, is present at the 2-position. 2-(Isobutylamino)nicotinic acid falls into this category. sigmaaldrich.comnih.gov

2-Aryl Nicotinic Acids: These derivatives, where an aryl group is directly attached to the 2-position, have been investigated for their anti-inflammatory and analgesic properties. researchgate.netnih.gov

2-Heterocyclic Nicotinic Acids: This class features a heterocyclic ring system attached to the 2-position of the nicotinic acid core.

The nature of the substituent at the 2-position significantly influences the physicochemical properties and biological activity of the resulting molecule.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1019461-50-7 |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | FGTRGMFIJRDUIB-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. Data sourced from sigmaaldrich.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)6-12-9-8(10(13)14)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTRGMFIJRDUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651289 | |

| Record name | 2-[(2-Methylpropyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019461-50-7 | |

| Record name | 2-[(2-Methylpropyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isobutylamino Nicotinic Acid and Analogues

Direct Synthesis Approaches to 2-Aminonicotinic Acids

Direct synthesis methods are a primary route for preparing 2-aminonicotinic acids, including the isobutylamino derivative. These approaches typically involve the introduction of an amino group onto a pre-existing nicotinic acid framework.

Amination Reactions at the Pyridine (B92270) C2 Position

A common strategy for synthesizing 2-aminonicotinic acids is through the amination of a suitable precursor, often a 2-halonicotinic acid. wikipedia.org 2-Chloronicotinic acid is a frequently used starting material for this purpose. wikipedia.orgchemicalbook.com The reaction involves the displacement of the chloro group by an amine.

For the synthesis of 2-(isobutylamino)nicotinic acid, 2-chloronicotinic acid can be reacted with isobutylamine (B53898). This nucleophilic aromatic substitution reaction typically requires elevated temperatures and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction.

Coupling Reactions for Alkylamino Substituents

Modern cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to traditional methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. wikipedia.orgnumberanalytics.com It can be applied to the synthesis of this compound by coupling an aryl halide or triflate, such as a 2-halonicotinic acid derivative, with isobutylamine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.orgorganic-chemistry.org The choice of ligand is crucial for the reaction's success and can range from bidentate phosphines to sterically hindered monophosphine ligands. wikipedia.orglibretexts.org

Ullmann Condensation: The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, provides another route to 2-alkylaminonicotinic acids. wikipedia.orgwikipedia.orgchem-station.com This method involves the reaction of a 2-halonicotinic acid with an amine in the presence of a copper catalyst, often at high temperatures. wikipedia.org While effective, the classical Ullmann reaction can require harsh conditions. wikipedia.org Modern variations have been developed to proceed under milder conditions. organic-chemistry.org

Multicomponent Condensation Strategies for Nicotinic Acid Precursors

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like nicotinic acid derivatives in a single step from three or more starting materials. bohrium.comresearchgate.net

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a well-established MCR for the preparation of dihydropyridines, which can then be oxidized to form the corresponding pyridine ring. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org By carefully selecting the starting materials, this method can be adapted to produce precursors for substituted nicotinic acids. researchgate.net The initial dihydropyridine (B1217469) product can be aromatized using various oxidizing agents. organic-chemistry.org

Derivatization of Nicotinic Acid Hydrazides

Nicotinic acid hydrazide is a key intermediate that can be used to generate a variety of nicotinic acid derivatives. google.compharmascholars.comnih.govsigmaaldrich.comcymitquimica.com It can be synthesized from nicotinic acid and hydrazine. google.com The hydrazide functionality can then be further modified. For instance, reaction with an appropriate isobutyl-containing electrophile could potentially lead to the desired this compound framework, although this is a less direct approach.

Esterification and Amidation Reactions in Nicotinic Acid Chemistry

The carboxylic acid group of nicotinic acid and its derivatives is readily modified through esterification and amidation reactions. nih.govgoogle.com

Esterification: this compound can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst. google.comnih.gov This is a standard transformation for modifying the properties of the carboxylic acid group.

Amidation: Similarly, the carboxylic acid can be activated and reacted with an amine to form an amide. For example, nicotinic acid itself can be activated with agents like thionyl chloride or EDC to facilitate amidation. mdpi.com This methodology could be applied to this compound to synthesize a range of amide derivatives.

Functional Group Transformations and Ring Cyclization in Nicotinic Acid Analogue Synthesis

The synthesis of analogues of this compound can involve various functional group interconversions and ring-forming reactions. For example, the pyridine ring of a nicotinic acid derivative can be a scaffold for the construction of fused heterocyclic systems. Prins cyclization reactions represent a class of ring-forming reactions that could potentially be employed in the synthesis of complex analogues. nih.gov

Structure Activity Relationship Sar and Ligand Design in 2 Aminonicotinic Acid Scaffolds

Exploration of Substituent Effects on Biological Activity of Nicotinic Acid Derivatives

The biological activity of nicotinic acid derivatives can be significantly influenced by the nature and position of various substituents on the pyridine (B92270) ring. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which play a crucial role in its interaction with a biological target.

Impact of Alkylamino Moieties at the Pyridine C2 Position

The substitution at the C2 position of the nicotinic acid scaffold with an alkylamino group has been a key area of investigation. Research into a series of 2-(alkylamino)nicotinic acid analogs as angiotensin II antagonists has provided valuable insights into the impact of the alkyl chain's nature on biological activity.

Studies have shown that the potency of these compounds is highly dependent on the size and nature of the alkyl group attached to the exocyclic nitrogen. For instance, in a series of related pyrimidine carboxylic acids, compounds bearing an alkyl group on the exocyclic nitrogen were found to be significantly more potent than those with an alkyl group on the heterocyclic ring itself nih.gov. This highlights the critical role of the amino linkage.

Within the 2-(alkylamino)nicotinic acid series, a clear trend in activity is observed with varying alkyl substituents. The following interactive data table summarizes the in vitro activity of several 2-(alkylamino)nicotinic acid derivatives as angiotensin II antagonists, demonstrating the impact of the alkyl chain on receptor binding affinity.

| Compound | R' Group | Rabbit Aorta (pA2) | Rat Liver Binding (Ki, nM) |

| 1 | H | 6.20 | 2500 |

| 2 | CH3 | 8.10 | 120 |

| 3 | C2H5 | 9.00 | 11 |

| 4 | n-C3H7 | 10.10 | 0.61 |

| 5 | i-C3H7 | 9.40 | 1.8 |

| 6 | n-C4H9 | 9.70 | 0.80 |

| 7 | i-C4H9 (Isobutyl) | 9.52 | 1.2 |

| 8 | c-C3H5 | 9.30 | 2.9 |

Data sourced from a study on potent angiotensin II antagonists nih.gov.

As the data indicates, the activity generally increases with the length of the n-alkyl chain, peaking at the n-propyl (n-C3H7) substituent, which demonstrated exceptional in vitro potency nih.gov. The branched-chain isobutyl group also confers high potency. This suggests that the hydrophobic pocket of the receptor can accommodate and favorably interact with these alkyl groups, contributing to enhanced binding affinity.

Structural Modifications for Enhanced Target Interaction

Beyond the C2-alkylamino group, other structural modifications of the 2-aminonicotinic acid scaffold are crucial for optimizing interactions with biological targets. One of the most critical elements is the carboxylic acid group at the C3 position. For potent angiotensin II antagonism, any nonacidic replacement for the carboxylic acid has been found to be detrimental to activity nih.gov. This underscores the importance of this acidic moiety, likely involved in a key ionic interaction or hydrogen bond with the receptor.

However, in the broader context of drug design, the carboxylic acid group can sometimes be a liability due to poor pharmacokinetic properties. In such cases, bioisosteric replacement is a common strategy. Bioisosteres are functional groups with similar physicochemical properties that can elicit a similar biological response. For carboxylic acids, common bioisosteres include tetrazoles, acyl sulfonamides, and isoxazolols. These replacements can maintain the necessary acidic character for receptor interaction while potentially improving metabolic stability and cell permeability.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Nicotinic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. For nicotinic acid derivatives, QSAR models can provide valuable insights into the structural requirements for optimal target interaction and guide the design of more potent analogs.

Various QSAR approaches have been applied to nicotinic acid and its analogs. These can range from 2D-QSAR, which considers topological and physicochemical descriptors, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D approaches build a statistical model by correlating the biological activity of a set of molecules with their 3D molecular fields (steric, electrostatic, hydrophobic, etc.).

For instance, 3D-QSAR studies on nicotinic acetylcholine (B1216132) receptor (nAChR) ligands have revealed the importance of steric interactions for binding affinity. The coefficient plots from these models can highlight regions where bulky substituents are either favorable or detrimental to activity acs.org. A model with high predictive power, as indicated by a good cross-validated correlation coefficient (q²) and a high conventional correlation coefficient (r²), can be a reliable tool for predicting the activity of newly designed compounds acs.org.

The general workflow for a QSAR study on nicotinic acid derivatives would involve:

Data Set Selection: A series of 2-aminonicotinic acid analogs with a range of biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule.

Model Generation: Statistical methods, such as partial least squares (PLS) analysis, are used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The resulting QSAR models can provide a quantitative understanding of the SAR and guide the rational design of new, more potent 2-(isobutylamino)nicotinic acid derivatives.

Rational Design Principles for Novel Nicotinic Acid Analogues

The rational design of novel nicotinic acid analogues is an iterative process that leverages structural information from both the ligand and the target to design molecules with improved potency, selectivity, and pharmacokinetic properties. This process is guided by the SAR data and QSAR models discussed previously.

Key principles in the rational design of 2-aminonicotinic acid analogues include:

Scaffold Hopping and Bioisosteric Replacement: As mentioned, replacing the core nicotinic acid scaffold or specific functional groups with bioisosteres can lead to novel chemical entities with improved properties researchgate.net. For example, replacing the carboxylic acid with a tetrazole ring is a common strategy to enhance metabolic stability while maintaining the necessary acidic character for receptor binding.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD techniques can be employed. This involves docking candidate molecules into the active site of the target to predict their binding mode and affinity. This allows for the design of molecules that make optimal interactions with key amino acid residues in the binding pocket.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. These approaches rely on the knowledge of a set of active and inactive molecules to build a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

For this compound and its analogues, rational design efforts would focus on optimizing the alkylamino side chain for hydrophobic interactions, ensuring the presence of the crucial carboxylic acid or a suitable bioisostere for polar interactions, and modifying the pyridine ring to fine-tune electronic and steric properties for enhanced target engagement.

Lead Optimization Strategies for Nicotinic Acid-Derived Research Compounds

Common lead optimization strategies that can be applied to nicotinic acid-derived compounds include:

Improving Potency and Selectivity: This involves making small, systematic modifications to the lead structure to enhance its binding affinity for the target and reduce its affinity for off-target molecules. This can be guided by SAR data and computational modeling.

Enhancing Metabolic Stability: The metabolic liabilities of a compound are identified, and structural modifications are made to block the sites of metabolism. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can improve metabolic stability.

Optimizing Physicochemical Properties: Properties such as solubility and permeability are fine-tuned to ensure good oral bioavailability. This may involve modifying the lipophilicity of the molecule or introducing polar functional groups.

Reducing Toxicity: If the lead compound shows any signs of toxicity, structural modifications are made to eliminate the toxicophore while retaining the desired biological activity.

Computational Investigations and Molecular Modeling of Nicotinic Acid Derivatives

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Isobutylamino)nicotinic acid and related compounds, docking studies are instrumental in understanding how these ligands fit into the binding sites of their target receptors.

| Interaction Type | Functional Group | Potential Interacting Residues |

| Hydrogen Bonding | Carboxylic Acid | Arginine, Lysine, Serine |

| Hydrophobic Interactions | Isobutyl Group | Leucine, Isoleucine, Valine |

| Pi-Stacking | Pyridine (B92270) Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantum Chemical Calculations in Structure-Activity Analysis

Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, which are crucial for their reactivity and biological activity. These methods are applied to analyze the structure-activity relationships (SAR) of nicotinic acid derivatives.

Frontier molecular orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this analysis. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. For nicotinic acid derivatives, a smaller HOMO-LUMO gap generally implies higher reactivity.

Electron affinity, the energy released when an electron is added to a neutral atom or molecule to form a negative ion, is another important parameter derived from quantum chemical calculations. It helps in assessing the electrophilic nature of the molecule. The reactivity of this compound can be further elucidated by calculating various reactivity descriptors. These descriptors provide a quantitative measure of how the molecule will interact with other chemical species, which is fundamental to understanding its biological interactions.

| Parameter | Significance |

| HOMO Energy | Electron-donating capacity |

| LUMO Energy | Electron-accepting capacity |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Electron Affinity | Electrophilicity |

Homology Modeling of Receptor Binding Sites for Nicotinic Acid Analogues

In cases where the experimental three-dimensional structure of a target receptor is unavailable, homology modeling can be employed. This technique builds a model of the target protein's structure based on the known structure of a related homologous protein. For nicotinic acid analogues, homology models of their receptors are crucial for performing molecular docking studies and gaining insights into the specific interactions that drive binding and selectivity. These models allow for the rational design of new derivatives with improved affinity and specificity.

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful approach for forecasting the biological activity and selectivity of new chemical entities. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

For nicotinic acid derivatives, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are most influential in determining their therapeutic effects. These models can then be used to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for further development and reducing the need for extensive experimental screening.

Advanced Spectroscopic Characterization Techniques for Nicotinic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(Isobutylamino)nicotinic acid, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the isobutyl group. The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating isobutylamino group. Typically, protons on a pyridine ring appear in the downfield region, often between 7.0 and 9.0 ppm. stackexchange.com The isobutyl group will present a characteristic pattern: a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons connected to the nitrogen atom. The N-H proton of the amino group and the O-H proton of the carboxylic acid will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of the spectrum, around 160-180 ppm. libretexts.org The carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the substituents. The isobutyl group will show characteristic signals in the aliphatic region of the spectrum. Studies on related nicotinic acid derivatives, such as dinicotinic acid, have utilized ¹³C NMR in conjunction with theoretical calculations to assign the chemical shifts of the ring carbons. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | 8.0 - 8.3 | 138 - 142 |

| Pyridine H-5 | 6.5 - 6.8 | 110 - 115 |

| Pyridine H-6 | 8.0 - 8.2 | 150 - 155 |

| Isobutyl -CH₂- | 3.2 - 3.5 | 45 - 50 |

| Isobutyl -CH- | 1.8 - 2.1 | 28 - 32 |

| Isobutyl -CH₃ | 0.9 - 1.1 | 19 - 22 |

| Carboxyl -COOH | 10.0 - 13.0 (broad) | 165 - 175 |

| Pyridine C-2 | - | 158 - 162 |

| Pyridine C-3 | - | 115 - 120 |

Note: The predicted values are based on the analysis of nicotinic acid and related substituted pyridine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the IR spectrum of this compound, several characteristic absorption bands are expected. The carboxylic acid group will exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹, which often overlaps with the C-H stretching vibrations. A strong carbonyl (C=O) stretching absorption from the carboxylic acid will be present around 1700-1725 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine is expected to appear as a single, sharp to moderately broad band in the range of 3300-3500 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine ring are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. For nicotinic acid itself, characteristic bands are observed at 1698 cm⁻¹ (C=O) and 1617 cm⁻¹ (C=N). researchgate.net The C-N stretching of the isobutylamino group is expected in the 1250-1350 cm⁻¹ range. The bending vibrations of the alkyl groups will be visible in the fingerprint region (below 1500 cm⁻¹).

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Amine | N-H Stretch | 3300-3500 | Medium |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C & C=N Stretch | 1400-1600 | Medium to Strong |

| Alkyl Group | C-H Stretch | 2850-2960 | Medium |

| Amine | C-N Stretch | 1250-1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound (molar mass: 194.23 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 194. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgwhitman.edu

Another significant fragmentation pathway would involve the cleavage of the isobutyl group. The loss of an isobutyl radical (C₄H₉, M-57) would result in a fragment corresponding to 2-aminonicotinic acid. Alpha-cleavage adjacent to the amine nitrogen is also a common fragmentation pathway for amines, which could lead to the loss of a propyl radical (C₃H₇, M-43) to form a stabilized iminium ion. The fragmentation pattern can be complex, but high-resolution mass spectrometry can help in determining the elemental composition of the fragments, aiding in their identification.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Lost Neutral Fragment |

| 194 | [M]⁺ | - |

| 177 | [M - OH]⁺ | OH |

| 149 | [M - COOH]⁺ | COOH |

| 137 | [M - C₄H₉]⁺ | C₄H₉ |

| 151 | [M - C₃H₇]⁺ | C₃H₇ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

It is plausible that this compound also crystallizes in a zwitterionic form. The presence of the isobutyl group might influence the crystal packing and the hydrogen bonding network. A comprehensive review of nicotinic acid and its derivatives highlights the prevalence of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov Therefore, X-ray diffraction analysis would be essential to fully characterize the solid-state structure of this compound.

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the pyridine ring in this compound.

The UV-Vis spectrum of nicotinic acid in an acidic solution typically shows two main absorption bands around 213 nm and 261 nm. jocpr.com These absorptions are attributed to π → π* transitions within the pyridine ring. The position and intensity of these bands are sensitive to the substituents on the ring. The isobutylamino group at the 2-position is an electron-donating group, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinic acid. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the pyridine ring, which raises the energy of the highest occupied molecular orbital (HOMO).

Studies on the UV spectra of pyridine derivatives have shown that the electronic properties of substituents significantly affect the absorption wavelengths. rsc.org Therefore, the UV-Vis spectrum of this compound would be a valuable tool for confirming the electronic interactions between the substituents and the aromatic ring.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Nicotinic Acid | Acidic Solution | ~213 | ~261 |

| This compound | Neutral Solvent | Expected > 213 | Expected > 261 |

Q & A

Q. What are the recommended methods for synthesizing 2-(Isobutylamino)nicotinic acid with high purity?

Methodological Answer: Synthesis typically involves coupling isobutylamine with a nicotinic acid derivative (e.g., 2-chloronicotinic acid) under nucleophilic substitution conditions. Key steps include:

- Reaction Setup : Reflux equimolar ratios of isobutylamine and 2-chloronicotinic acid in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product.

- Purity Validation : Confirm purity (>95%) via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) and melting point analysis (>300°C, consistent with structurally similar nicotinic acid derivatives) .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Expect signals for the isobutyl group (δ 0.9–1.1 ppm for CH3, δ 2.1–2.3 ppm for CH2 adjacent to NH) and aromatic protons (δ 8.0–8.5 ppm for pyridine ring).

- 13C NMR : Peaks for carbonyl (δ 165–170 ppm), pyridine carbons (δ 120–150 ppm), and isobutyl carbons (δ 20–50 ppm).

- FTIR : Identify NH stretching (3300–3400 cm⁻¹), carbonyl (C=O, 1680–1720 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 145.16 (C6H11NO3) .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation or metabolic pathways of this compound?

Methodological Answer:

- Oxidation Studies : Analogous to nicotinic acid, peroxomonosulfate (HSO5⁻) in acidic media may oxidize the pyridine ring, forming N→O derivatives. Monitor reaction kinetics via UV-Vis spectroscopy (λmax ~260 nm for nicotinic acid derivatives) and propose a mechanism involving protonated substrate and oxidant interaction .

- Metabolic Pathways : Investigate potential roles in NAD+ biosynthesis using in vitro assays with nicotinamide phosphoribosyltransferase (NAMPT). Incubate the compound with recombinant NAMPT and PRPP, and quantify NaAD/NAD+ production via LC-MS .

Q. How can contradictory data in pharmacological studies of this compound derivatives be resolved?

Methodological Answer:

- Experimental Replication : Standardize assays across multiple cell lines (e.g., HEK293, HepG2) and animal models (e.g., LDL receptor-deficient mice) to control for genetic variability.

- Statistical Rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to account for confounders like baseline LDL-C levels, as seen in clinical trials (e.g., AIM-HIGH and HPS2-THRIVE) where pre-existing statin therapy obscured nicotinic acid’s effects .

- Dose-Response Curves : Establish EC50/IC50 values under controlled conditions (pH 7.4, 37°C) to differentiate efficacy from toxicity .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to NAMPT or GPR109A. Validate with crystal structures (PDB: 4XBF for NAMPT) .

- Density Functional Theory (DFT) : Calculate vibrational modes (e.g., NH bending, C=O stretching) and compare to experimental FTIR/THz spectra to infer conformational stability .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns (GROMACS suite) to assess binding free energy (MM-PBSA) and identify key residues (e.g., His191 in NAMPT) .

Methodological Notes

- Handling & Storage : Store the compound at 2–8°C in amber vials to prevent photodegradation. Use gloves (nitrile) and eye protection during handling due to potential skin/eye irritation .

- Toxicity Screening : Perform Ames tests (TA98 strain) and micronucleus assays to evaluate mutagenicity, referencing IARC/ACGIH guidelines for classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.